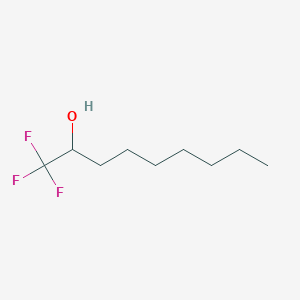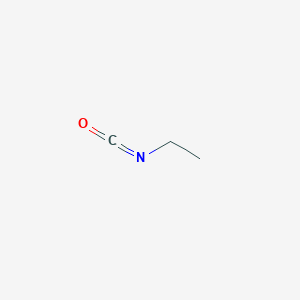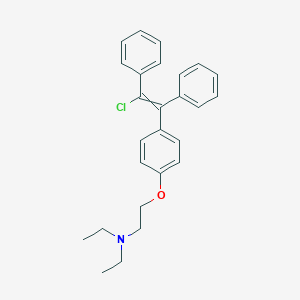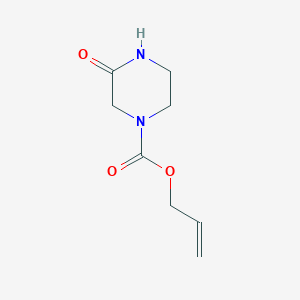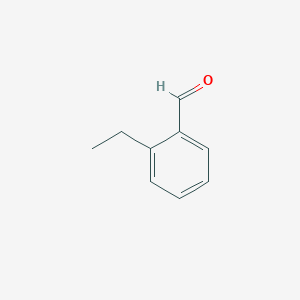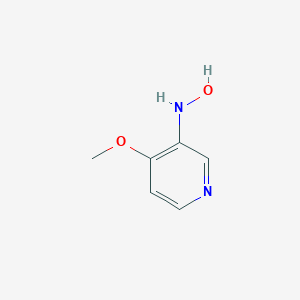
N-(4-methoxypyridin-3-yl)hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxypyridin-3-yl)hydroxylamine, also known as Mocetinostat, is a small molecule inhibitor that targets histone deacetylases (HDACs). HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, which results in chromatin condensation and gene silencing. Mocetinostat is a promising drug candidate for the treatment of cancer and other diseases that involve aberrant gene expression.
作用機序
N-(4-methoxypyridin-3-yl)hydroxylamine exerts its therapeutic effects by inhibiting HDACs, which results in the increased acetylation of histones and the activation of gene expression. This leads to the induction of cell cycle arrest, differentiation, and apoptosis in cancer cells. N-(4-methoxypyridin-3-yl)hydroxylamine has also been shown to modulate the expression of genes involved in immune responses, which may contribute to its antitumor activity.
生化学的および生理学的効果
N-(4-methoxypyridin-3-yl)hydroxylamine has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to induce cell cycle arrest and apoptosis in cancer cells, as well as to inhibit angiogenesis and metastasis. N-(4-methoxypyridin-3-yl)hydroxylamine has also been shown to modulate the expression of genes involved in immune responses, leading to the activation of antitumor immune responses. In addition, N-(4-methoxypyridin-3-yl)hydroxylamine has been shown to have neuroprotective effects in preclinical models of neurological disorders.
実験室実験の利点と制限
N-(4-methoxypyridin-3-yl)hydroxylamine has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in preclinical models and has demonstrated significant antitumor activity. However, N-(4-methoxypyridin-3-yl)hydroxylamine also has some limitations for lab experiments. It has low solubility in water, which may limit its use in some experimental settings. In addition, N-(4-methoxypyridin-3-yl)hydroxylamine has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet fully understood.
将来の方向性
There are several future directions for the study of N-(4-methoxypyridin-3-yl)hydroxylamine. First, clinical trials are needed to determine its safety and efficacy in humans. Second, further studies are needed to understand the mechanisms underlying its neuroprotective effects in preclinical models of neurological disorders. Third, the potential use of N-(4-methoxypyridin-3-yl)hydroxylamine in combination with other therapies, such as chemotherapy and immunotherapy, should be investigated. Fourth, the development of more potent and selective HDAC inhibitors based on the structure of N-(4-methoxypyridin-3-yl)hydroxylamine may lead to the discovery of new drug candidates for the treatment of cancer and other diseases. Finally, the role of N-(4-methoxypyridin-3-yl)hydroxylamine in regulating gene expression and chromatin structure should be further explored to gain a deeper understanding of its biological effects.
合成法
N-(4-methoxypyridin-3-yl)hydroxylamine can be synthesized through a multi-step process that involves the coupling of 4-methoxypyridine-3-boronic acid with 4-bromoaniline, followed by the reduction of the resulting intermediate with hydroxylamine hydrochloride. The final product is obtained through purification by column chromatography and recrystallization.
科学的研究の応用
N-(4-methoxypyridin-3-yl)hydroxylamine has been extensively studied for its potential therapeutic applications in cancer and other diseases. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer. N-(4-methoxypyridin-3-yl)hydroxylamine has also been tested in preclinical models of cancer and has demonstrated significant antitumor activity. In addition to cancer, N-(4-methoxypyridin-3-yl)hydroxylamine has been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Huntington's disease.
特性
CAS番号 |
151068-23-4 |
|---|---|
製品名 |
N-(4-methoxypyridin-3-yl)hydroxylamine |
分子式 |
C6H8N2O2 |
分子量 |
140.14 g/mol |
IUPAC名 |
N-(4-methoxypyridin-3-yl)hydroxylamine |
InChI |
InChI=1S/C6H8N2O2/c1-10-6-2-3-7-4-5(6)8-9/h2-4,8-9H,1H3 |
InChIキー |
HGWMUVUJZJWPBJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=NC=C1)NO |
正規SMILES |
COC1=C(C=NC=C1)NO |
同義語 |
3-Pyridinamine,N-hydroxy-4-methoxy-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



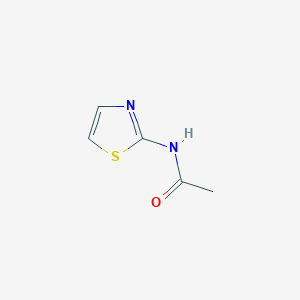
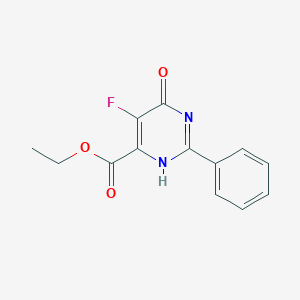
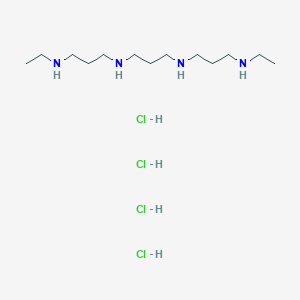
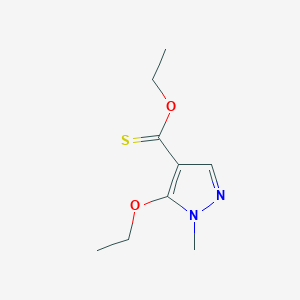
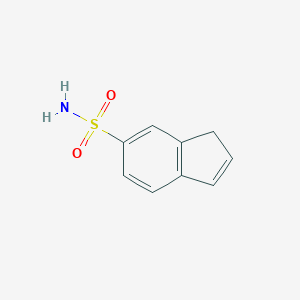
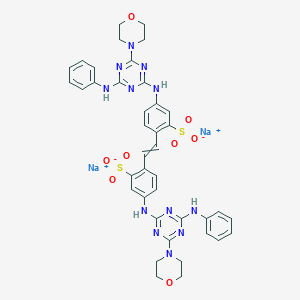
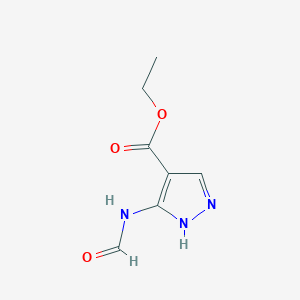
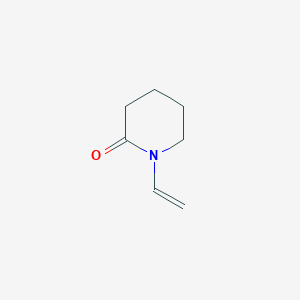
![4-[Tert-butyl(dimethyl)silyl]oxypent-1-en-3-one](/img/structure/B125276.png)
